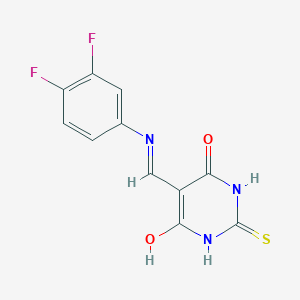

5-(((3,4-difluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

Properties

IUPAC Name |

5-[(3,4-difluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N3O2S/c12-7-2-1-5(3-8(7)13)14-4-6-9(17)15-11(19)16-10(6)18/h1-4H,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEHKRXFPDIGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=CC2=C(NC(=S)NC2=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3,4-difluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with an amine derivative of the pyrimidine core.

Thioxo Group Addition: The thioxo group is incorporated through a thiation reaction, typically using Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the difluorophenyl group or the pyrimidine ring, leading to various reduced derivatives.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the difluorophenyl group, where halides can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

Key Properties

- Molecular Weight : 296.29 g/mol

- Solubility : Soluble in organic solvents such as DMSO and DMF.

- Stability : Stable under standard laboratory conditions but sensitive to strong acids.

Anticancer Activity

Recent studies have demonstrated that derivatives of thioxodihydropyrimidines exhibit significant anticancer properties. For instance, a study conducted by the National Cancer Institute (NCI) revealed that compounds similar to 5-(((3,4-difluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione showed promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

A synthesized derivative was tested against a panel of human tumor cell lines, yielding an average growth inhibition rate of 50% at concentrations around 15 μM . The compound's mechanism of action involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | DNA synthesis inhibition |

| A549 (Lung) | 15.0 | Apoptosis induction |

| HeLa (Cervical) | 10.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In vitro studies showed that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- DNA Topoisomerases : Inhibition of topoisomerase activity leads to DNA damage and cell death.

- Protein Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways involved in cell proliferation.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It binds to the active sites of these targets, blocking their activity and thereby modulating various cellular pathways. The molecular targets include kinases involved in cell signaling and proteases that regulate protein degradation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations :

- The target compound’s fluorine atoms provide a balance between electron-withdrawing effects and moderate lipophilicity, contrasting with the electron-donating methoxy groups in or the polar nitro group in .

Key Findings :

- Fluorinated analogs like the target compound may exhibit enhanced target specificity due to fluorine’s ability to participate in H-bonding and hydrophobic interactions .

Pharmacological Potential

- Metabolic Stability : Fluorine atoms may reduce oxidative metabolism, extending half-life compared to methoxy or nitro derivatives .

- Toxicity : The absence of strongly electron-withdrawing groups (e.g., nitro in ) could minimize off-target effects.

- Bioavailability : Predicted LogP (~2.5) aligns with optimal ranges for oral absorption, outperforming bulkier analogs like .

Biological Activity

5-(((3,4-difluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of considerable interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a thioxodihydropyrimidine core, which is known to contribute to various biological activities.

Cytotoxicity Studies

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. A notable investigation utilized the MTT assay to assess cytotoxicity against human breast adenocarcinoma cells (MCF-7). The results indicated an IC50 value of 42.30 µM , suggesting significant cytotoxic activity when compared to the standard drug cisplatin, which had an IC50 of 21.42 µM .

| Sample Code | IC50 (µM) |

|---|---|

| 5 | 42.30 |

| Cisplatin | 21.42 |

The compound exhibits its anticancer effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. Docking studies revealed that the compound binds effectively to CDK2, potentially leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been identified as an anti-inflammatory agent . It was shown to exert anti-inflammatory effects in vitro without exhibiting toxicity at concentrations up to 100 µg/mL on human blood cells . This dual action makes it a candidate for further development in cancer therapy and inflammatory conditions.

Case Studies and Research Findings

Several studies have reported on the biological effects of this compound:

- Antiproliferative Activity : In vitro studies demonstrated significant antiproliferative activity against both MCF-7 and normal cell lines (MCF-10), indicating selective toxicity towards cancer cells while sparing normal cells .

- Molecular Docking Studies : Comprehensive molecular docking analysis showed strong binding affinities towards various protein targets associated with cancer progression, further supporting its potential as an anticancer agent .

- Metal Complexes : Research has also explored the synthesis of metal complexes with this ligand, enhancing its biological efficacy. For instance, complexes with Co(II), Ni(II), and Cu(II) were synthesized and exhibited improved antiproliferative activity compared to the free ligand .

Q & A

Q. What are the recommended synthetic routes for 5-(((3,4-difluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions between substituted anilines (e.g., 3,4-difluoroaniline) and thiobarbituric acid derivatives. A reflux-based approach in acetone or methanol with potassium thiocyanate as a catalyst is commonly employed, as seen in analogous dihydropyrimidine-thione syntheses . Optimization involves:

- Temperature control : Maintaining reflux temperatures (60–80°C) to ensure complete cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance yields by stabilizing intermediates.

- Purification : Recrystallization from methanol or ethanol improves purity (>95% by HPLC), as demonstrated in structurally similar pyrimidine-dione derivatives .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Key characterization methods include:

- Single-crystal X-ray diffraction : Resolve stereochemistry and confirm the Z-configuration of the methylene group, as validated for related dihydropyrimidine-diones .

- Spectroscopy :

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and electrostatic potential surfaces to correlate with reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic findings for this compound?

Methodological Answer: Discrepancies between experimental and theoretical data (e.g., bond lengths, torsion angles) require:

- Multi-technique validation : Cross-check NMR/IR with X-ray crystallography. For example, deviations in C=S bond lengths (theoretical: 1.67 Å vs. experimental: 1.71 Å) may arise from crystal packing effects .

- Dynamic NMR studies : Probe tautomerism (e.g., thione-thiol equilibria) in solution, which can explain shifts in aromatic proton signals .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) to rule out impurities .

Q. What experimental designs are suitable for evaluating the compound’s biological activity and mechanism of action?

Methodological Answer: Adopt a tiered approach:

- In vitro assays :

- In silico studies :

Q. How can environmental stability and degradation pathways of this compound be studied?

Methodological Answer: Follow protocols from long-term environmental impact studies :

- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS.

- Soil/water partitioning : Use OECD Guideline 106 (batch equilibrium method) to measure log Koc.

- Microbial degradation : Incubate with Pseudomonas spp. and monitor metabolite formation (e.g., defluorinated byproducts) using ¹⁹F NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.